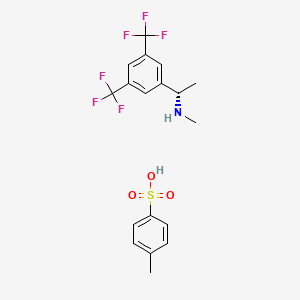

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N.C7H8O3S/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,18H,1-2H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVIHDDHNRGUEZ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F6NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663102 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000614-08-3 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 4-methylbenzenesulfonate, with CAS number 1000614-08-3, is a compound that has garnered attention for its potential biological activities. The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H19F6NO3S

- Molecular Weight : 443.40 g/mol

- CAS Number : 1000614-08-3

The structure of the compound includes a methylethanamine moiety and a sulfonate group, which may contribute to its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

- NK-1 Receptor Antagonism : Compounds with trifluoromethyl groups have shown potential as NK-1 receptor antagonists, which are involved in pain and inflammation pathways. For instance, Aprepitant, a related compound, has demonstrated significant inhibition of substance P on NK-1 receptors .

- Antimicrobial Activity : The presence of the trifluoromethyl group enhances the antimicrobial properties against various bacterial strains. Studies have reported that derivatives of trifluoromethyl-substituted phenyl compounds exhibit potent growth inhibition against drug-resistant bacteria such as MRSA .

Antimicrobial Activity

A study investigating the antimicrobial properties of pyrazole derivatives with similar trifluoromethyl substitutions found that compounds exhibited minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against Staphylococcus aureus . This suggests that this compound could possess similar efficacy.

Inhibition of Tumor Growth

In cancer research, compounds structurally related to (S)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine have been shown to inhibit metastasis and tumor growth in xenograft models. Aprepitant's mechanism involves reducing neuronal damage and suppressing tumor growth through its action on NK-1 receptors .

Data Table: Summary of Biological Activities

Scientific Research Applications

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 4-methylbenzenesulfonate, also known as (1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine,4-methylbenzenesulfonic acid, is a chemical compound with the molecular formula and a molecular weight of 443.40400 . While specific applications for this exact compound are not extensively detailed in the provided search results, the presence of related chemical moieties such as trifluoromethylphenyl groups and benzenesulfonamides suggests potential applications in pharmaceutical research, particularly in antimalarial drug development and sodium channel-mediated disease treatment .

Potential Applications Based on Structural Components

Given the structural components of this compound, we can infer potential applications based on the known uses of similar compounds:

Antimalarial Drug Development

H-1,2,4-triazol-3-yl benzenesulfonamide derivatives have been investigated for their antimalarial properties . The inclusion of trifluoromethyl substituents has been identified as a key component in developing new antimalarial drugs . These derivatives were synthesized and analyzed using IR, 1H-, 13C-, and 19F-NMR, MS, and elemental analysis to confirm their structures .

Treatment of Sodium Channel-Mediated Diseases

Benzenesulfonamide compounds have shown promise in treating sodium channel-mediated diseases such as epilepsy and epileptic seizure disorders . Voltage-gated sodium channels are critical for cellular excitability in muscle and nerve, and compounds targeting these channels can have therapeutic effects .

Due to the limited information in the search results, specific case studies for this compound are unavailable. However, research on related compounds provides some context:

Benzenesulfonamides as Therapeutic Agents

Benzenesulfonamide compounds are being explored for the treatment of sodium channel-mediated diseases like epilepsy . These compounds modulate neuronal signaling in the brain, particularly targeting Na 1.1, Na 1.2, and Na 1.6 isoforms .

Trifluoromethyl-Substituted Compounds in Antimalarial Research

Trifluoromethyl-substituted derivatives of H-1,2,4-triazol-3-yl benzenesulfonamides have been identified as potential lead compounds for new antimalarial drug development . The presence of the group, similar to that found in mefloquine, is prioritized in the design of these compounds .

Further Research

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 4-methylbenzenesulfonate” can be contextualized against two closely related analogs (Table 1):

Key Observations

Salt Form vs. Free Base :

The target compound’s tosylate salt improves aqueous solubility compared to the free base (CAS 290297-43-7), which is stored under refrigeration to prevent degradation . Tosylate salts are commonly used in pharmaceuticals to enhance bioavailability and stability.

N-Substituent Modifications: The compound in CAS 384824-42-4 features an N-(1-phenylethyl) group instead of N-methyl. This substitution increases molecular weight (549.54 vs. The (S,S)-stereochemistry further differentiates its chiral interactions.

Trifluoromethyl Effects :

All three compounds retain the 3,5-bis(trifluoromethyl)phenyl moiety, which contributes to high electronegativity and resistance to oxidative metabolism. This feature is shared with bioactive molecules like aprepitant, a neurokinin-1 antagonist.

Stereochemical Specificity :

The target compound’s (S)-enantiomer may exhibit distinct pharmacological or crystallographic behavior compared to racemic mixtures. Enantiopure tosylate salts are often prioritized in drug development to minimize off-target effects.

Research and Industrial Relevance

While detailed pharmacological data for the target compound are unavailable, its structural analogs highlight trends in medicinal chemistry:

- Tosylate Salts : Widely used to optimize physicochemical properties for drug formulation .

- Chiral Amines : Critical for enantioselective catalysis and therapeutic agents, as seen in antidepressants (e.g., sertraline) .

- Trifluoromethyl Groups : Enhance metabolic stability and binding affinity in drug candidates .

Q & A

Basic: What synthetic routes are recommended for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step synthesis is typically employed, starting with the formation of the 3,5-bis(trifluoromethyl)phenyl moiety. Key steps include:

Sulfonation: Introduce the sulfonate group via reaction with 4-methylbenzenesulfonyl chloride under controlled pH (neutral to slightly basic) to avoid side reactions.

Chiral Resolution: Use enantioselective crystallization or chiral chromatography to isolate the (S)-enantiomer.

Amination: Optimize N-methylation using methyl iodide in the presence of a base like K₂CO₃, with DMF as a solvent at 60–80°C.

Reaction optimization should focus on catalyst selection (e.g., palladium for coupling reactions ), temperature control, and solvent polarity to enhance yield and enantiomeric excess (ee).

Basic: How should researchers characterize the chiral purity of this compound?

Methodological Answer:

Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures or known standards. Polarimetry can supplement this by measuring optical rotation ([α]D²⁵), with values typically reported in deg·cm³·g⁻¹·dm⁻¹.

Key Data from Analogous Compounds ():

| Property | Value |

|---|---|

| Molecular Weight | 355.70 g/mol (hydrochloride analog) |

| CAS No. | 1195901-45-1 (related compound) |

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin transporters). Parameterize the trifluoromethyl groups for van der Waals and electrostatic contributions.

MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions using tools like GROMACS.

QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing CF₃ groups) with bioactivity data from analogs .

Basic: What strategies ensure compound stability during storage?

Methodological Answer:

- Storage Conditions: Keep at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the sulfonate group.

- Container: Use amber glass vials with PTFE-lined caps to minimize light and moisture exposure.

- Stability Monitoring: Perform LC-MS every 3 months to detect degradation products (e.g., free amine or sulfonic acid) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Reproducibility Checks: Standardize assay conditions (e.g., cell line viability, incubation time) using reference compounds.

Structural Confirmation: Validate compound identity via NMR (¹H/¹⁹F) and HRMS before testing.

Comparative Studies: Test analogs (e.g., non-fluorinated or single-CF₃ variants) to isolate substituent effects .

Advanced: What methodologies assess environmental impact and biodegradation?

Methodological Answer:

Follow the Project INCHEMBIOL framework ():

Abiotic Degradation: Expose to UV light (254 nm) in aqueous solutions and monitor via HPLC.

Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values.

Bioaccumulation: Calculate logP (octanol-water partition coefficient) using shake-flask methods.

Basic: What solubility profiles are expected, and how are they measured?

Methodological Answer:

- Shake-Flask Method: Saturate aqueous buffers (pH 1–10) with the compound, filter, and quantify via UV-Vis at λmax ≈ 265 nm.

- Co-Solvency Studies: Use ethanol/water mixtures to improve solubility for in vitro assays.

- Predicted logP: ~3.5 (estimated for analogs with trifluoromethyl groups ).

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: CF₃ groups reduce electron density on the phenyl ring, favoring oxidative addition in palladium-catalyzed reactions.

- Steric Considerations: Use bulky ligands (e.g., XPhos) to mitigate steric hindrance during coupling.

- 19F NMR Tracking: Monitor reaction progress by observing shifts in CF₃ signals .

Advanced: Design a stability study under physiological conditions.

Methodological Answer:

Simulated Gastric Fluid: Incubate at pH 1.2 (37°C) for 24 hours; analyze via LC-MS for degradation.

Plasma Stability: Add compound to rat plasma (1 mg/mL), centrifuge at intervals, and quantify parent compound loss.

Oxidative Stress: Expose to H₂O₂ (3% v/v) and track sulfonate ester cleavage .

Advanced: How to optimize enantioselective synthesis for industrial-scale research?

Methodological Answer:

Catalyst Screening: Test chiral auxiliaries like (R)-BINAP in asymmetric hydrogenation.

Dynamic Kinetic Resolution: Use lipases (e.g., Candida antarctica) to racemize intermediates.

Process Analytical Technology (PAT): Implement in-line FTIR to monitor ee in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.